2-Fluoro-6-methoxybenzonitrile

Catalog No.
S752424
CAS No.
94088-46-7
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-methoxybenzonitrile

CAS Number

94088-46-7

Product Name

2-Fluoro-6-methoxybenzonitrile

IUPAC Name

2-fluoro-6-methoxybenzonitrile

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3

InChI Key

YPMSIWYNTPSPMV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)F)C#N

Canonical SMILES

COC1=C(C(=CC=C1)F)C#N

The exact mass of the compound 2-Fluoro-6-methoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-6-methoxybenzonitrile (CAS 94088-46-7) is a highly specialized, asymmetrically 2,6-disubstituted aromatic nitrile. For industrial and pharmaceutical procurement, its primary value lies in the orthogonal reactivity of its ortho-substituents. The highly labile fluorine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), strongly activated by the adjacent electron-withdrawing nitrile group. Conversely, the bulky, electron-donating methoxy group acts as a stable steric modulator that directs regioselectivity and can later be deprotected to reveal a reactive phenol. This dual-nature profile makes it a critical precursor for synthesizing complex biaryls, heterocycles, and active pharmaceutical ingredients (APIs) where symmetric analogs would fail to provide the necessary synthetic handles [1].

Substituting 2-fluoro-6-methoxybenzonitrile with closely related analogs like 2,6-difluorobenzonitrile or 2-fluorobenzonitrile severely compromises synthetic workflows. 2,6-Difluorobenzonitrile possesses two identical, highly reactive leaving groups, making it prone to double-SNAr over-reaction and complicating mono-functionalization. In dearomatization protocols, the symmetric difluoro analog requires strict aging times and precise temperature control to avoid unwanted benzylated nitrile side products. Meanwhile, 2-fluorobenzonitrile lacks the crucial oxygen functionality, completely preventing its use as a precursor for 2-fluoro-6-hydroxy derivatives or as a steric lock in conformationally restricted pharmaceutical targets. Procurement of the exact 2-fluoro-6-methoxybenzonitrile scaffold is therefore mandatory for processes requiring precise regiocontrol and sequential, orthogonal functionalization [1].

Superior Regiocontrol and Yield in Interrupted SNAr Dearomatization

In complex dearomatization workflows using lithiated cyclopentanecarbonitrile, 2-fluoro-6-methoxybenzonitrile demonstrates exceptional regiocontrol, yielding 90% of the target cyclohexadiene upon electrophilic trapping. In contrast, the symmetric comparator 2,6-difluorobenzonitrile is highly sensitive to reaction conditions; it requires an optimized 1-hour aging period at -78 °C to establish the necessary equilibrium and avoid the formation of benzylated nitrile side products, achieving a maximum ~91% yield only under strictly controlled parameters [1].

Evidence DimensionDearomatization yield and process stability
Target Compound Data90% yield of cyclohexadiene (13o) with high regiocontrol and process stability
Comparator Or Baseline2,6-difluorobenzonitrile (requires strict 1h aging at -78 °C to minimize side products)
Quantified DifferenceTarget provides equivalent/high yield (90%) without the extreme condition sensitivity of the symmetric difluoro analog
ConditionsLithiated cyclopentanecarbonitrile in THF at -78 °C, trapped with benzyl bromide

Buyers scaling up dearomatization reactions should procure the methoxy-fluoro compound to bypass the strict kinetic and thermodynamic sensitivities associated with symmetric difluoro analogs.

High-Purity, Scalable Precursor for 2-Fluoro-6-hydroxybenzonitrile

Direct synthesis of 2-fluoro-6-hydroxybenzonitrile is synthetically challenging and often unselective. However, 2-fluoro-6-methoxybenzonitrile serves as an ideal, scalable precursor. Demethylation using aqueous pyridinium hydrochloride at 190 °C successfully yields 87% of 2-fluoro-6-hydroxybenzonitrile at >99% purity on a 1-molar (151 g) scale .

Evidence DimensionDemethylation yield and purity
Target Compound Data87% yield, >99% purity (120 g scale)
Comparator Or BaselineDirect hydroxylation of 2-fluorobenzonitrile (historically low-yielding and unselective)
Quantified DifferenceEnables >99% purity at industrial scale via a clean deprotection route
ConditionsAqueous pyridinium hydrochloride, 190 °C, 5 hours

Procuring the methoxy-protected form allows manufacturers to execute a clean, high-yielding, and scalable route to the highly sought-after 2-fluoro-6-hydroxybenzonitrile building block.

Enabling Orthogonal Functionalization for KAT Inhibitor Synthesis

In the synthesis of MYST-family Lysine Acetyl Transferase (KAT) inhibitors, the asymmetric nature of 2-fluoro-6-methoxybenzonitrile is critical. It undergoes selective bromination to form 4-bromo-2-fluoro-6-methoxybenzonitrile (52% yield on a 15.7 g scale), which then serves as a linchpin for sequential SNAr and Buchwald couplings to construct the benzisoxazole sulfonamide core. A symmetric difluoro comparator would fail in this sequence by introducing competing SNAr reaction sites during the initial functionalization steps [1].

Evidence DimensionRegioselective intermediate synthesis
Target Compound Data52% yield of 4-bromo intermediate (15.7 g scale)
Comparator Or Baseline2,6-Difluorobenzonitrile (incompatible with sequential, mono-selective SNAr/cross-coupling)
Quantified DifferenceTarget enables sequential orthogonal coupling; comparator leads to mixed substitution
ConditionsMulti-gram scale bromination and subsequent cross-coupling workflows

The orthogonal reactivity of the target compound is mandatory for multi-step API manufacturing where precise, sequential functionalization is required.

Steric Compatibility in Co-Catalyzed [2+2+2] Cyclotrimerizations

2-Fluoro-6-methoxybenzonitrile acts as an effective nitrile coupling partner in the synthesis of highly functionalized pyridines via [2+2+2] cyclotrimerization. When reacted with terminal diynes (e.g., 1,7-octadiyne) using an air-stable CpCoI–phosphite–fumarate precatalyst under microwave heating (160 °C, 1 h), it successfully yields the corresponding pyridine. However, the reaction yield drops significantly when sterically hindered internal diynes (e.g., trideca-4,9-diyne) are used, highlighting the specific steric parameters dictated by the ortho-methoxy and ortho-fluoro groups [1].

Evidence DimensionCyclotrimerization yield based on diyne steric bulk
Target Compound DataHigh conversion with terminal diynes (1,7-octadiyne)
Comparator Or BaselineInternal diynes (trideca-4,9-diyne)
Quantified DifferenceSignificantly higher yield with terminal diynes compared to internal diynes
ConditionsCpCoI precatalyst (5 mol-%), anhydrous toluene, microwave heating (160 °C, 1 h)

Understanding the steric boundaries of this compound allows chemists to properly select compatible alkyne partners for transition-metal-catalyzed heterocycle assembly.

Synthesis of MYST-Family KAT Inhibitors

The compound is the required starting material for synthesizing 4-bromo-2-fluoro-6-methoxybenzonitrile, a critical intermediate for benzisoxazole sulfonamide derivatives used in oncology research [1].

Scalable Production of 2-Fluoro-6-hydroxybenzonitrile

It is the optimal procurement choice for bulk conversion to 2-fluoro-6-hydroxybenzonitrile via high-temperature demethylation, ensuring >99% purity for downstream agrochemical or pharmaceutical use.

Advanced Dearomatization Workflows

It is highly suited for interrupted SNAr-alkylation dearomatization reactions to produce complex cyclohexadienes, offering superior process stability compared to symmetric difluoro analogs [2].

Transition-Metal Catalyzed Pyridine Assembly

It serves as a reliable nitrile coupling partner in [2+2+2] cyclotrimerizations with terminal diynes, enabling the rapid construction of densely functionalized pyridine cores [3].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

94088-46-7

Wikipedia

2-Fluoro-6-methoxybenzonitrile

Dates

Last modified: 08-15-2023

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